![molecular formula C7H11ClF3N B13486914 1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13486914.png)
1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)-2-azabicyclo[221]heptane hydrochloride is a compound that features a bicyclic structure with a trifluoromethyl group and an azabicyclo moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, which allows for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction conditions often include the use of a chiral tertiary amine as the catalyst, which facilitates the formation of the desired product through hydrogen bond catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organocatalysis and enantioselective synthesis can be scaled up for industrial applications, ensuring the efficient and cost-effective production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and azabicyclo moieties can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the selectivity and efficiency of the reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups. These products can have distinct chemical and biological properties, making them valuable for further research and applications.
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity is of interest for studying its effects on various biological systems.
Medicine: Research into the compound’s medicinal properties includes its potential use as a drug candidate for treating various diseases.
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with lipid bilayers, altering their charge, elasticity, and ion permeability . This interaction can lead to changes in cellular functions and biological activities, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride include other bicyclic structures with trifluoromethyl and azabicyclo moieties. Examples include:
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core structure and can have similar chemical properties and applications.
Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups often exhibit unique chemical and biological properties due to the electron-withdrawing nature of the trifluoromethyl group.
Uniqueness
This compound is unique due to its specific combination of a trifluoromethyl group and an azabicyclo moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H11ClF3N |
|---|---|
Peso molecular |
201.62 g/mol |
Nombre IUPAC |
1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-2-1-5(3-6)4-11-6;/h5,11H,1-4H2;1H |
Clave InChI |
TWXCAIMBVGWXFH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1CN2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13486840.png)
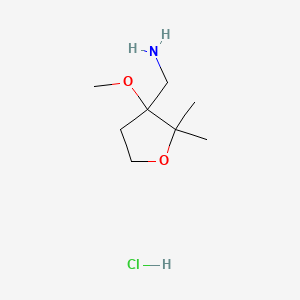
![6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B13486846.png)
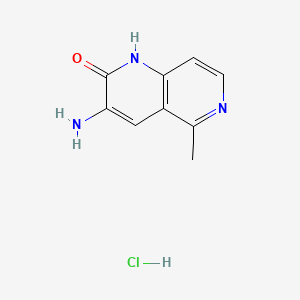
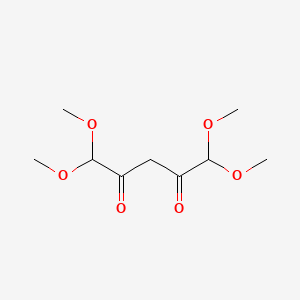
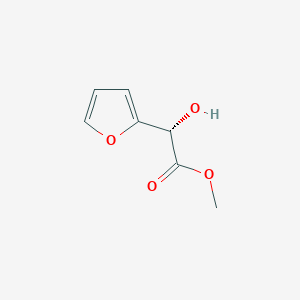
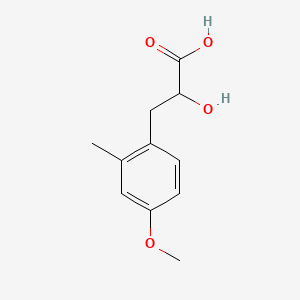
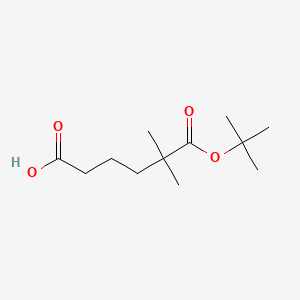
![ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate](/img/structure/B13486865.png)
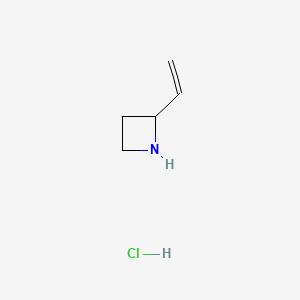


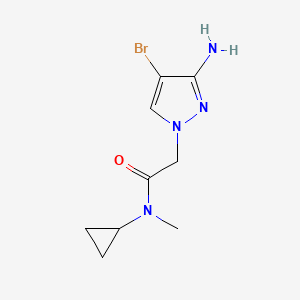
![5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid](/img/structure/B13486900.png)
